molecular formula C13H17NO3 B12371459 6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-1,2-dimethyl-7,8-methylenedioxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12371459
M. Wt: 235.28 g/mol
InChI Key: PNFBXEKHLUDPIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Lophophorine involves several steps. One common method includes the use of 3,4,5-trimethoxyphenethylamine as a precursor . The synthetic route typically involves the formation of intermediate compounds through a series of reactions, including methylation and cyclization. Industrial production methods are less documented, but they likely involve similar synthetic routes optimized for large-scale production.

Chemical Reactions Analysis

Lophophorine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Lophophorine exerts its effects primarily through its interaction with the serotonergic system. It binds to serotonin receptors, particularly the 5-HT₂A receptor, leading to the release of calcium ions from the endoplasmic reticulum . This interaction triggers a cascade of intracellular events that result in its psychoactive effects. Additionally, Lophophorine has been found to inhibit the monoamine oxidase A enzyme, contributing to its overall pharmacological profile .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline

InChI

InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3

InChI Key

PNFBXEKHLUDPIM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3

Origin of Product

United States

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